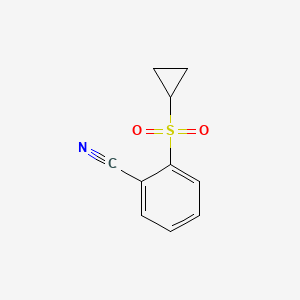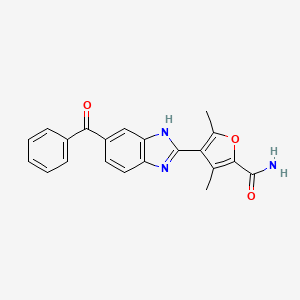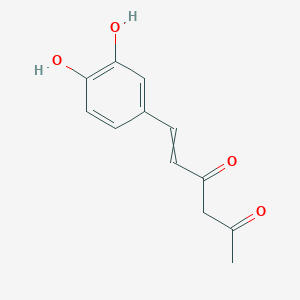![molecular formula C15H20N4O B12621133 4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-58-6](/img/structure/B12621133.png)
4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cycloheptylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with cycloheptylamine.
Formation of the Carboxamide Group: This can be accomplished through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting specific enzymes or receptors.
Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: This compound has a similar core structure but with an amino group instead of a cycloheptylamino group.
Pyridine-3,5-dicarboxamide: Another compound with a pyridine core but different functional groups.
Uniqueness
4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to the presence of the cycloheptylamino group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
特性
CAS番号 |
920959-58-6 |
|---|---|
分子式 |
C15H20N4O |
分子量 |
272.35 g/mol |
IUPAC名 |
4-(cycloheptylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H20N4O/c16-14(20)12-9-18-15-11(7-8-17-15)13(12)19-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H2,16,20)(H2,17,18,19) |
InChIキー |
BHRPJPNOBPCUAU-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)NC2=C3C=CNC3=NC=C2C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
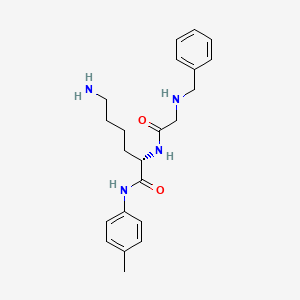
![N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12621076.png)
![3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12621085.png)
![4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621091.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)
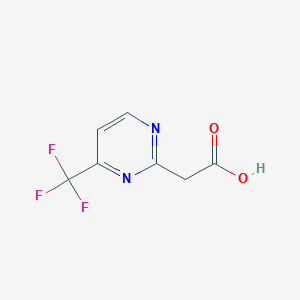
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)
![Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12621111.png)
